Benzyl (S)-3,4-diamino-4-oxobutanoate

EAAT1 Glutamate transporter Inhibitor potency

Glutamate transporter researchers often face off-target effects from generic EAAT ligands. Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (CAS 199118-68-8) offers a validated, chiral pan-EAAT inhibitor with distinct subtype selectivity. • EAAT1 IC50=31 nM, EAAT2 IC50=84 nM - near-complete CNS transporter blockade. • >100-fold enhanced EAAT1/2 potency vs L-β-BA; reversed EAAT3/EAAT1 selectivity. • (S)-enantiomer ensures reproducibility; racemic or (R)-forms show reduced affinity. • Documented EAAT4 activity (IC50=170 nM) - one of few available EAAT4 ligands. Supplied as hydrochloride salt, ≥98% purity, shipped globally under ambient conditions.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B7840527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-3,4-diamino-4-oxobutanoate
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)N)N
InChIInChI=1S/C11H14N2O3/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)/t9-/m0/s1
InChIKeyVOAZRAVYNHQTLL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (S)-3,4-diamino-4-oxobutanoate Overview


Benzyl (S)-3,4-diamino-4-oxobutanoate (CAS: not assigned; hydrochloride salt CAS: 199118-68-8) is a chiral, non‑proteinogenic amino acid derivative belonging to the β‑benzylaspartate class of excitatory amino acid transporter (EAAT) ligands [1]. Structurally defined by an (S)‑configured C3 stereocenter, a benzyl ester at the β‑carboxyl position, and a primary amide at the α‑carboxyl terminus, this compound exhibits a unique pharmacological profile that distinguishes it from classical β‑benzylaspartate analogs [1][2]. It functions as a potent inhibitor of human EAAT1, EAAT2, EAAT3, and rat EAAT4, with sub‑micromolar activity against multiple subtypes [2].

EAAT1/2 multi-subtype inhibition context
(S)-stereocontrol may influence target engagement
α-Amide pharmacophore alters subtype selectivity vs L-β-BA

Why Benzyl (S)-3,4-diamino-4-oxobutanoate Is Irreplaceable


Generic substitution with widely available EAAT ligands such as L‑β‑benzylaspartate (L‑β‑BA), L‑threo‑β‑benzyloxyaspartate (TBOA), or DL‑threo‑β‑benzyloxyaspartate (DL‑TBOA) is not scientifically valid due to marked differences in subtype selectivity, absolute stereochemistry, and functional group chemistry [1][2]. The α‑amide moiety of Benzyl (S)-3,4-diamino-4-oxobutanoate confers a distinct pharmacophore that alters hydrogen‑bonding networks within the EAAT binding pocket, resulting in a reversed selectivity pattern compared to the parent carboxylic acid L‑β‑BA [1][3]. Moreover, the (S)‑stereochemistry is critical; racemic or (R)‑enantiomer preparations exhibit significantly reduced affinity at EAAT3, underscoring that even minor stereochemical impurities can compromise experimental reproducibility [3].

Pharmacophore mismatch
α-Amide vs. carboxylic acid may shift binding pocket interactions; L-β-BA/TBOA are not interchangeable.
Selectivity profile reversal
EAAT3-preferring generic analogs may not reproduce EAAT1/2-preferring activity of target compound.
Stereochemical requirement
Racemic or (R)-enantiomer may show reduced activity; (S)-configuration critical for reported potency.

Quantitative Evidence for Benzyl (S)-3,4-diamino-4-oxobutanoate


EAAT1 Inhibition vs. L-β-BA

Benzyl (S)-3,4-diamino-4-oxobutanoate inhibits human EAAT1 with an IC50 of 31 nM, a >290‑fold improvement in potency over the parent carboxylic acid L‑β‑benzylaspartate (L‑β‑BA), which exhibits a Ki of 9 µM [1][2]. This shift from low‑micromolar to low‑nanomolar affinity repositions the compound as a high‑affinity tool for EAAT1‑mediated glutamate clearance studies.

EAAT1 Inhibition
Reported
IC50 31 nM vs Ki 9,000 nM (L‑β‑BA)
Supports EAAT1 assay potency context; ~290‑fold shift reported.
HEK293; [³H]-D-Asp uptake, 4 min.
EAAT1 Glutamate transporter Inhibitor potency

EAAT2 Inhibition vs. L-β-BA

Against human EAAT2, Benzyl (S)-3,4-diamino-4-oxobutanoate exhibits an IC50 of 84 nM, whereas L‑β‑BA requires a Ki of 10 µM to achieve comparable inhibition [1][2]. The ~119‑fold increase in apparent affinity demonstrates that the α‑amide modification dramatically enhances binding to EAAT2, a transporter subtype that is poorly inhibited by most β‑benzylaspartate analogs.

EAAT2 Inhibition
Reported
IC50 84 nM vs Ki 10,000 nM (L‑β‑BA)
Supports EAAT2 assay potency context; ~119‑fold shift reported.
HEK293; [³H]-D-Asp uptake, 4 min.
EAAT2 GLT-1 Neuroprotection Glutamate transport

EAAT3 Selectivity vs. L-β-BA

Benzyl (S)-3,4-diamino-4-oxobutanoate inhibits human EAAT3 with an IC50 of 525 nM [1]. In contrast, L‑β‑BA is a 10‑fold selective EAAT3 inhibitor with a Ki of 0.8 µM for EAAT3 versus 9‑10 µM for EAAT1/2 [2][3]. While L‑β‑BA maintains a ~12‑fold preference for EAAT3 over EAAT1/2, Benzyl (S)-3,4-diamino-4-oxobutanoate exhibits a reversed selectivity: it is 17‑fold more potent at EAAT1 (31 nM) than at EAAT3 (525 nM) [1]. This inversion of subtype preference highlights how the α‑amide group fundamentally alters the pharmacophore.

EAAT3 Selectivity
Cross-study comparable
EAAT1/EAAT3 ratio: 0.059 vs 11.25 (L‑β‑BA)
Selectivity reversal: EAAT1-preferring vs EAAT3-preferring context.
Same HEK293 platform; [³H]-D-Asp uptake.
EAAT3 Neuronal glutamate transporter Subtype selectivity

EAAT4 Inhibition Against a Poorly Characterized Subtype

Benzyl (S)-3,4-diamino-4-oxobutanoate inhibits rat EAAT4 with an IC50 of 170 nM [1]. No comparable EAAT4 inhibition data are available for L‑β‑BA in the primary literature; class‑level inference suggests that most β‑benzylaspartate derivatives exhibit weak or negligible activity at EAAT4. Thus, the 170 nM IC50 represents a potentially unique point of differentiation for studies requiring EAAT4 modulation.

EAAT4 Activity
Class-level
IC50 170 nM (rat EAAT4)
Class-level inference; no comparator data for L‑β‑BA.
Rat EAAT4, tsA201 cells; [³H]-D-Asp uptake.
EAAT4 Cerebellum Purkinje cells Glutamate transport

Benzyl (S)-3,4-diamino-4-oxobutanoate Key Applications


EAAT1/EAAT2 Pan-Inhibition for Glutamate Clearance

With IC50 values of 31 nM and 84 nM against human EAAT1 and EAAT2 respectively [1], Benzyl (S)-3,4-diamino-4-oxobutanoate is ideally suited for experiments requiring near‑complete blockade of the two predominant CNS glutamate transporters at low compound concentrations. This property is particularly valuable in ex vivo brain slice electrophysiology and primary astrocyte/neuron co‑culture models where minimizing off‑target effects is paramount.

EAAT Subtype Profiling and Fingerprinting

The compound's distinct selectivity fingerprint—nanomolar activity at EAAT1/2/4 with moderate potency at EAAT3 (525 nM) [1]—enables researchers to assign functional roles to specific EAAT subtypes. When used in parallel with EAAT3‑selective probes (e.g., L‑β‑BA) or EAAT2‑preferring inhibitors (e.g., WAY‑213613), Benzyl (S)-3,4-diamino-4-oxobutanoate provides a critical control for establishing subtype‑specific pharmacology in heterologous expression systems.

EAAT4 Studies in Cerebellar Physiology

The verified IC50 of 170 nM against rat EAAT4 [1] addresses a significant gap in the EAAT4 pharmacological toolkit. Researchers investigating glutamate handling in Purkinje cells, cerebellar synaptic plasticity, or EAAT4‑linked ataxia models can employ this compound as one of the few available ligands with documented EAAT4 inhibitory activity.

SAR Studies of β-Benzylaspartate Derivatives

The α‑amide substitution in Benzyl (S)-3,4-diamino-4-oxobutanoate produces a >100‑fold increase in EAAT1/2 potency relative to L‑β‑BA [1][2] and reverses the EAAT3/EAAT1 selectivity ratio. This dramatic pharmacological shift makes the compound an essential reference point for SAR campaigns aimed at optimizing EAAT ligand affinity, subtype selectivity, and physicochemical properties for CNS probe development.

Application
Selection Property
Validation Focus
EAAT1/2 co-inhibition studies
Multi-subtype EAAT1/2 inhibition profile
CNS glutamate clearance models
EAAT subtype profiling
EAAT1-preferring selectivity signature
Subtype-specific pharmacological assignment
EAAT4 cerebellar studies
Reported EAAT4 inhibition activity
Cerebellar glutamate handling models
β‑benzylaspartate SAR
α‑Amide pharmacophore reference
EAAT ligand affinity optimization

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